N-{2-[methyl(propan-2-yl)amino]ethyl}oxetan-3-amine
Description
N-{2-[methyl(propan-2-yl)amino]ethyl}oxetan-3-amine is a compound with a molecular formula of C9H20N2O It is an amine, characterized by the presence of an amino group attached to an oxetane ring
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N'-methyl-N-(oxetan-3-yl)-N'-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C9H20N2O/c1-8(2)11(3)5-4-10-9-6-12-7-9/h8-10H,4-7H2,1-3H3 |
InChI Key |
TYYREZHQIYRVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCNC1COC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[methyl(propan-2-yl)amino]ethyl}oxetan-3-amine typically involves the reaction of oxetane derivatives with amines. One common method is the nucleophilic substitution reaction where an oxetane derivative reacts with a secondary amine under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic attack on the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[methyl(propan-2-yl)amino]ethyl}oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The oxetane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can react with the oxetane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted oxetane derivatives.
Scientific Research Applications
N-{2-[methyl(propan-2-yl)amino]ethyl}oxetan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[methyl(propan-2-yl)amino]ethyl}oxetan-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The oxetane ring provides a rigid structure that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-propanamine: A simpler amine with similar functional groups but lacking the oxetane ring.
N,N-dimethylethanamine: Another tertiary amine with different alkyl groups attached to the nitrogen atom.
N-ethylethanamine: A secondary amine with ethyl groups attached to the nitrogen atom.
Uniqueness
N-{2-[methyl(propan-2-yl)amino]ethyl}oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This ring structure can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
